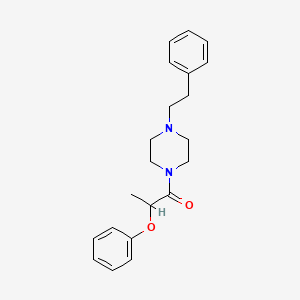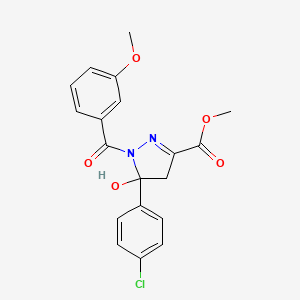![molecular formula C22H28O3 B4985977 1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)
1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential applications in the field of sports medicine and exercise physiology. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs) and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a key role in regulating lipid metabolism and energy expenditure, and activation of PPARδ has been shown to increase fatty acid oxidation and reduce the accumulation of triglycerides in the liver.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has a range of biochemical and physiological effects. It has been shown to increase endurance and improve cardiovascular performance in animal studies, and has also been shown to increase the expression of genes involved in lipid metabolism and energy expenditure. Additionally, the drug has been shown to reduce inflammation and oxidative stress in animal models of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene in lab experiments is its ability to activate PPARδ in a selective manner, without affecting other PPAR subtypes. This allows for more targeted research into the role of PPARδ in various physiological processes. However, one of the limitations of using the drug in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are a number of potential future directions for research on 1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene. One area of interest is the drug's potential therapeutic applications in the treatment of metabolic disorders such as obesity and diabetes. Additionally, there is interest in further exploring the drug's effects on endurance and cardiovascular performance in athletes, as well as its potential use as a performance-enhancing drug. Finally, there is interest in developing more selective PPARδ agonists with fewer off-target effects, which may have broader therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene involves a multi-step process that begins with the reaction of 4-bromo-3,5-dimethylphenol with butyl lithium to form a Grignard reagent. This reagent is then reacted with 1,4-dibromobutane to form a diol intermediate, which is subsequently reacted with 2-methoxy-4-(1-propen-1-yl)benzene to form the final product.
Applications De Recherche Scientifique
1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene has been the subject of numerous scientific studies, primarily focused on its potential applications in the field of sports medicine and exercise physiology. Research has suggested that the drug may have the ability to increase endurance and improve cardiovascular performance in athletes. It has also been shown to have potential therapeutic applications in the treatment of metabolic disorders such as obesity and diabetes.
Propriétés
IUPAC Name |
1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-5-8-19-9-10-21(22(16-19)23-4)25-12-7-6-11-24-20-14-17(2)13-18(3)15-20/h5,8-10,13-16H,6-7,11-12H2,1-4H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCWCTIORIQOTA-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=CC(=CC(=C2)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCCOC2=CC(=CC(=C2)C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4985894.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide trifluoroacetate](/img/structure/B4985910.png)
![4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4985913.png)
![4-{(2-chlorophenyl)[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4985914.png)
![3,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4985927.png)
![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4985930.png)
![N-(2-isopropyl-6-methylphenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4985938.png)

![4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4985950.png)
![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)


![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4985991.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)